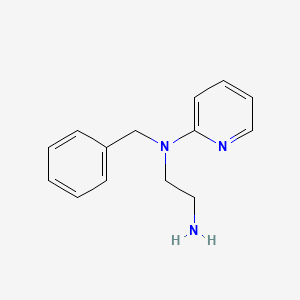

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine

概要

説明

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.30 g/mol . This compound is characterized by the presence of a benzyl group and a pyridin-2-yl group attached to an ethane-1,2-diamine backbone. It is commonly used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridin-2-ylmethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products .

化学反応の分析

Types of Reactions

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or pyridin-2-yl groups are replaced by other functional groups[][3].

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.

Substitution: Alkyl halides, acyl chlorides; organic solvents; reflux conditions[][3].

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Compounds with new functional groups replacing the benzyl or pyridin-2-yl groups[][3].

科学的研究の応用

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

作用機序

The mechanism of action of N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, the compound’s chelating properties enable it to bind to metal ions, potentially inhibiting or activating enzymes and other proteins that require metal cofactors for their function .

類似化合物との比較

Similar Compounds

N,N’-bis(2-pyridinylmethyl)ethane-1,2-diamine: Similar structure but lacks the benzyl group, making it less lipophilic.

N1,N2-dimethyl-N1-(pyridin-2-yl)ethane-1,2-diamine: Contains dimethyl groups instead of a benzyl group, altering its chemical reactivity and solubility.

Uniqueness

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine is unique due to the presence of both benzyl and pyridin-2-yl groups, which confer distinct chemical properties such as increased lipophilicity and the ability to form stable coordination complexes with metal ions. These properties make it particularly valuable in applications requiring strong and selective metal ion binding .

生物活性

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its role as a chelating agent, potential therapeutic applications, and structural characteristics that influence its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

- SMILES : C1=CC=C(C=C1)CN(CCN)C2=NC=CC=N2

- InChI : InChI=1S/C13H16N4/c14-7-10-17(13-15-8-4-9-16-13)11-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11,14H2

This compound features a benzyl group and a pyridine ring attached to an ethane backbone with two amine groups, which are key to its biological interactions.

1. Chelating Agent

This compound has been investigated for its potential as a chelating agent in biological systems. Chelators play crucial roles in metal ion homeostasis and can influence the activity of metalloenzymes. This compound's ability to bind metal ions may facilitate the study of enzymatic processes and the development of therapeutic agents targeting metal-dependent diseases.

2. Antiviral and Antimicrobial Potential

Research indicates that derivatives of this compound show promising antiviral activity. For instance, modifications based on its structure have led to the development of compounds with significant efficacy against viral targets, including those involved in hepatitis C virus (HCV) replication. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring enhance antiviral potency .

3. Histamine H1-Receptor Antagonism

The compound has also been linked to histamine H1-receptor antagonism. Modifications of related structures have produced potent antihistamines with high binding affinities. For example, aminophenpyramine, a derivative incorporating elements of this compound, demonstrated an extremely low Kd value (1.2 x M), indicating strong receptor binding.

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves nucleophilic substitution reactions using 2-bromopyridine and ethane-1,2-diamine under basic conditions. The resulting compound's mechanism of action is believed to involve coordination with metal ions or receptors within biological systems, leading to modulation of various biochemical pathways.

特性

IUPAC Name |

N'-benzyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-9-11-17(14-8-4-5-10-16-14)12-13-6-2-1-3-7-13/h1-8,10H,9,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHRAUKTLRQUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。